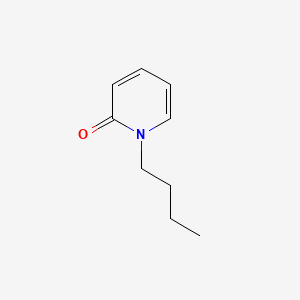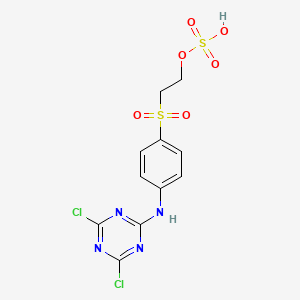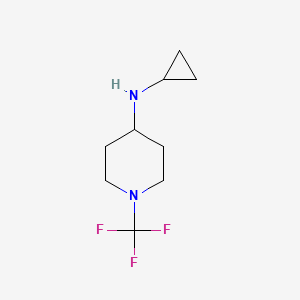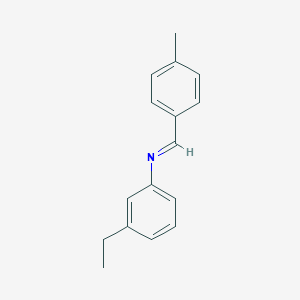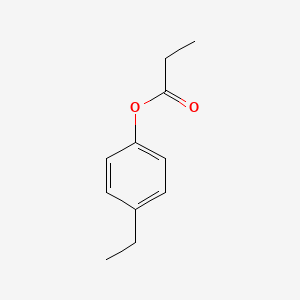
4-Ethylphenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenyl propionate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. The chemical structure of this compound consists of a propionate group attached to a 4-ethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl propionate can be synthesized through the esterification of 4-ethylphenol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylphenyl propionate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-ethylphenol and propionic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-ethylphenyl propanol.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products Formed:
Hydrolysis: 4-Ethylphenol and propionic acid.
Reduction: 4-Ethylphenyl propanol.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
4-Ethylphenyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-ethylphenyl propionate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-ethylphenol and propionic acid, which may exert biological effects. The aromatic ring in this compound can also interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl benzoate: Another ester with a similar structure but with a benzene ring instead of a 4-ethylphenyl group.
Methyl propionate: A simpler ester with a methyl group instead of a 4-ethylphenyl group.
Butyl propionate: An ester with a butyl group instead of a 4-ethylphenyl group.
Uniqueness: 4-Ethylphenyl propionate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
54549-71-2 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(4-ethylphenyl) propanoate |
InChI |
InChI=1S/C11H14O2/c1-3-9-5-7-10(8-6-9)13-11(12)4-2/h5-8H,3-4H2,1-2H3 |
Clé InChI |
FAUAWUCWCIXSDA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



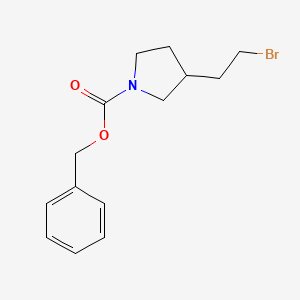

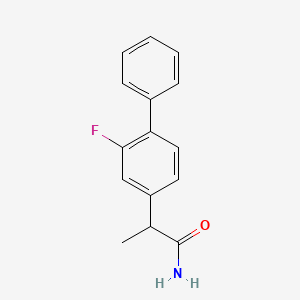

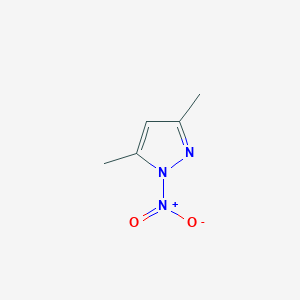
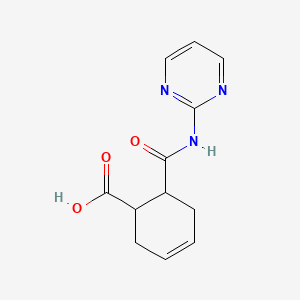
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
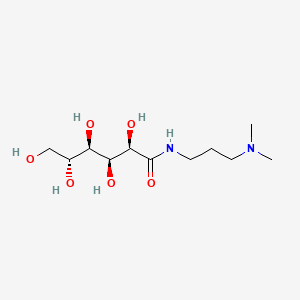
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
